
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the family of triazine derivatives and is widely used in various fields of science due to its unique properties.
科学的研究の応用
Enzyme Inhibitory Activities
Research involving compounds with similar structures has been focused on synthesizing new chemical entities and evaluating their potential as enzyme inhibitors. For example, a study by Virk et al. (2018) synthesized a series of compounds evaluated for their inhibition potential against bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. One compound demonstrated good activity, indicating the potential use of similar structures in developing enzyme inhibitors (Virk et al., 2018).
Anti-Inflammatory and Analgesic Agents
Another area of research is the development of anti-inflammatory and analgesic agents. A study by Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibition, analgesic, and anti-inflammatory activities. This suggests that structurally similar compounds could be explored for their therapeutic potential in inflammation and pain management (Abu‐Hashem et al., 2020).
Neuroprotective Effects
Compounds with piperazine and related structures have also been studied for their neuroprotective effects. The synthesis and characterization of cinnamide derivatives demonstrated effective activities against neurotoxicity induced by glutamine in PC12 cells, indicating potential applications in protecting against or treating neurological damage (Jian-gang Zhong et al., 2018).
Anticonvulsant Activity
A series of new acetamides synthesized and evaluated for anticonvulsant activity highlights the potential of structurally similar compounds in epilepsy treatment. Some molecules revealed protection in animal models of epilepsy, suggesting a promising direction for the development of new antiepileptic drugs (J. Obniska et al., 2015).
特性
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-9(18)13-8-10-14-11(16-12(15-10)19-2)17-6-4-3-5-7-17/h3-8H2,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMGVSFJCGNJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=NC(=N1)OC)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2918709.png)
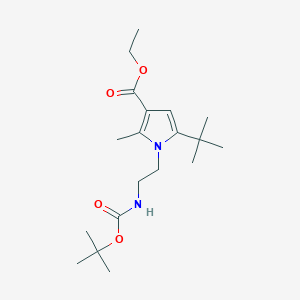
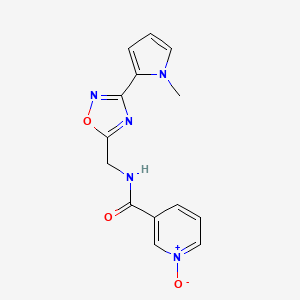


![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

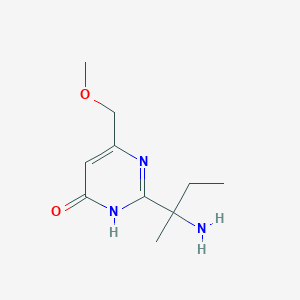
![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2918724.png)

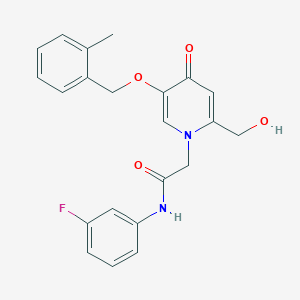
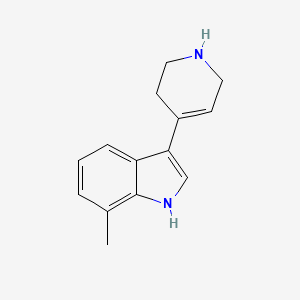
![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2918729.png)
![N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2918731.png)